molecular formula C19H16N4O4S2 B254581 2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B254581
M. Wt: 428.5 g/mol
InChI Key: AKHMYTJUCISVBX-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide, also known as NPTA, is a synthetic compound that belongs to the thiadiazole family. It has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. In

Scientific Research Applications

2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide has been found to have potential applications in various scientific research fields. In medicine, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied for its potential as a herbicide, as it has been shown to inhibit the growth of weeds. In environmental science, it has been studied for its potential as a pollutant remediation agent, as it has been shown to degrade certain pollutants in soil and water.

Mechanism of Action

The exact mechanism of action of 2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes or proteins in cells. In cancer cells, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In weeds, it has been shown to inhibit the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. In environmental science, it has been shown to degrade pollutants through a process known as oxidative degradation.
Biochemical and Physiological Effects:
2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, and inhibit cell migration and invasion. In weeds, it has been shown to inhibit the biosynthesis of branched-chain amino acids, leading to stunted growth and eventual death. In environmental science, it has been shown to degrade pollutants through oxidative degradation, leading to the formation of less harmful byproducts.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, its potential applications in various scientific research fields make it a versatile compound to work with. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for 2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide research. In medicine, further studies could be conducted to determine its efficacy as an anti-cancer agent in vivo. In agriculture, further studies could be conducted to determine its effectiveness as a herbicide in field settings. In environmental science, further studies could be conducted to determine its effectiveness in degrading different types of pollutants and its potential as a remediation agent. Additionally, studies could be conducted to further understand its mechanism of action and to develop derivatives of 2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide with improved properties.

Synthesis Methods

The synthesis of 2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-nitrophenol and 2-aminothiophenol to form 2-(2-nitrophenoxy)thiophenol, which is then reacted with 2-bromoacetyl acetamide to form 2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide. The process is relatively simple and can be carried out in a laboratory setting.

properties

Product Name

2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C19H16N4O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-(2-nitrophenoxy)-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H16N4O4S2/c24-17(13-27-16-11-5-4-10-15(16)23(25)26)20-18-21-22-19(29-18)28-12-6-9-14-7-2-1-3-8-14/h1-11H,12-13H2,(H,20,21,24)/b9-6+

InChI Key

AKHMYTJUCISVBX-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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